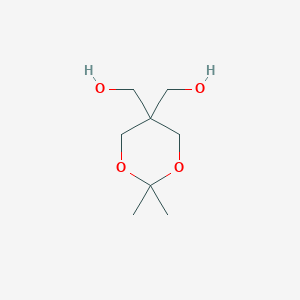
1,3-Dioxane-5,5-dimethanol, 2,2-dimethyl-
Übersicht
Beschreibung
1,3-Dioxane-5,5-dimethanol, 2,2-dimethyl- is an organic compound with the molecular formula C8H16O4. It is a derivative of dioxane, characterized by the presence of two hydroxymethyl groups and two methyl groups attached to the dioxane ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Dioxane-5,5-dimethanol, 2,2-dimethyl- can be synthesized through the reaction of epoxides with alcohols. One common method involves the reaction of propylene oxide with isopropanol under controlled temperature and pressure conditions . The reaction typically requires a catalyst to facilitate the formation of the dioxane ring.
Industrial Production Methods
In industrial settings, the production of 1,3-Dioxane-5,5-dimethanol, 2,2-dimethyl- involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving multiple purification steps to remove impurities and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dioxane-5,5-dimethanol, 2,2-dimethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides and amines are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce various alcohols.
Wissenschaftliche Forschungsanwendungen
1,3-Dioxane-5,5-dimethanol, 2,2-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,3-Dioxane-5,5-dimethanol, 2,2-dimethyl- involves its interaction with various molecular targets and pathways. The hydroxymethyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The dioxane ring structure provides stability and rigidity, which can affect the compound’s reactivity and interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,5-Dimethyl-1,3-dioxane: Similar in structure but lacks the hydroxymethyl groups.
2,2-Dimethyl-1,3-dioxane-5,5-diyl dimethanol: Another derivative with similar functional groups.
5,5-Dimethyl-2-nitromethyl-1,3-dioxane: Contains a nitromethyl group instead of hydroxymethyl.
Uniqueness
1,3-Dioxane-5,5-dimethanol, 2,2-dimethyl- is unique due to the presence of both hydroxymethyl and methyl groups on the dioxane ring. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
770-74-1 |
|---|---|
Molekularformel |
C8H16O4 |
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
[5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]methanol |
InChI |
InChI=1S/C8H16O4/c1-7(2)11-5-8(3-9,4-10)6-12-7/h9-10H,3-6H2,1-2H3 |
InChI-Schlüssel |
RECJHOHNSXVBQN-UHFFFAOYSA-N |
SMILES |
CC1(OCC(CO1)(CO)CO)C |
Kanonische SMILES |
CC1(OCC(CO1)(CO)CO)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













